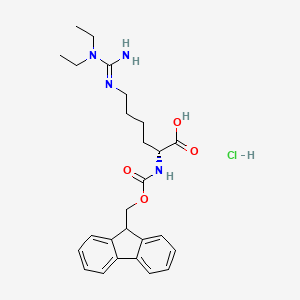
Fmoc-d-homoarg(et)2-oh hydrochloride salt
Vue d'ensemble
Description
Fmoc-d-homoarg(et)2-oh hydrochloride salt: is a chemical compound with the molecular formula C26H34N4O4·HCl and a molecular weight of 503.04 g/mol . It is a derivative of arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and ethyl groups on the guanidine moiety. This compound is primarily used in peptide synthesis and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-homoarg(et)2-oh hydrochloride salt typically involves the following steps:
Protection of the amino group: The amino group of d-homoarginine is protected using the Fmoc group.
Esterification: The carboxyl group is esterified to form the desired ester.
Guanidination: The guanidine moiety is modified with ethyl groups.
Hydrochloride salt formation: The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain.
Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 95%.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Fmoc-d-homoarg(et)2-oh hydrochloride salt can undergo oxidation reactions, particularly at the guanidine moiety.
Reduction: Reduction reactions can occur at the Fmoc group, leading to the removal of the protecting group.
Substitution: The compound can participate in substitution reactions, especially at the ethyl groups on the guanidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the guanidine moiety.
Reduction: Deprotected amino acids or peptides.
Substitution: Substituted derivatives with modified ethyl groups.
Applications De Recherche Scientifique
Chemistry: : Fmoc-d-homoarg(et)2-oh hydrochloride salt is widely used in peptide synthesis as a building block for the preparation of peptides and proteins.
Biology: : In biological research, it is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: : The compound is utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: : It finds applications in the pharmaceutical industry for the synthesis of complex peptides and proteins used in drug development .
Mécanisme D'action
The mechanism of action of Fmoc-d-homoarg(et)2-oh hydrochloride salt involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide elongation. The ethyl groups on the guanidine moiety enhance the compound’s stability and solubility, facilitating its use in various chemical reactions .
Comparaison Avec Des Composés Similaires
Fmoc-l-homoarg(et)2-oh hydrochloride salt: Similar in structure but with the l-isomer of homoarginine.
Fmoc-d-arginine hydrochloride salt: Lacks the ethyl groups on the guanidine moiety.
Fmoc-l-arginine hydrochloride salt: The l-isomer of arginine without ethyl modifications.
Uniqueness: Fmoc-d-homoarg(et)2-oh hydrochloride salt is unique due to the presence of ethyl groups on the guanidine moiety, which enhances its stability and solubility compared to other arginine derivatives. This makes it particularly useful in peptide synthesis and research applications .
Propriétés
IUPAC Name |
(2R)-6-[[amino(diethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4.ClH/c1-3-30(4-2)25(27)28-16-10-9-15-23(24(31)32)29-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H2,27,28)(H,29,33)(H,31,32);1H/t23-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAVQARPJIKECF-GNAFDRTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


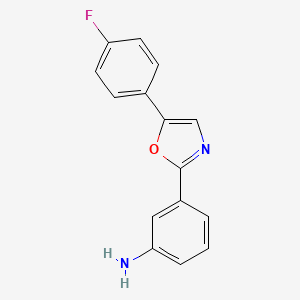
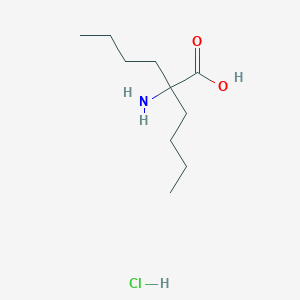
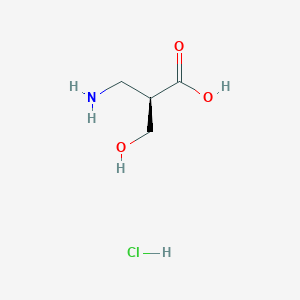
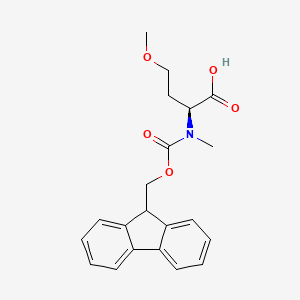
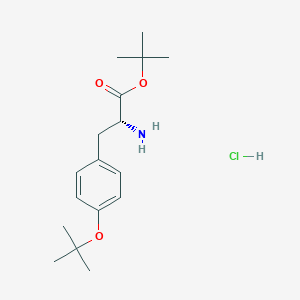
![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180574.png)
![(1R,3R,4R,7S)-3-(6-Benzamido-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3180582.png)
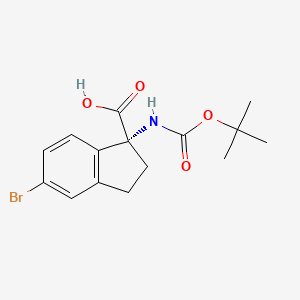
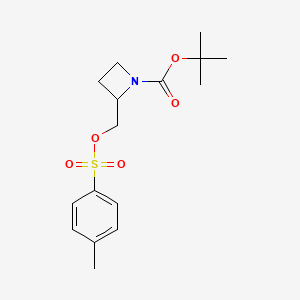
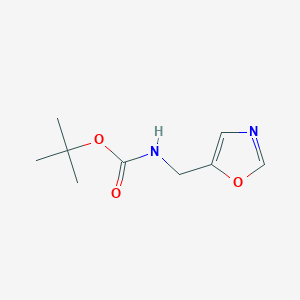
![7-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B3180609.png)
![1-(4-aminobutyl)-2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3180613.png)
![Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B3180615.png)
![Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3180620.png)
